molecular formula C7H14N2 B171479 (R)-quinuclidin-3-amine CAS No. 123536-15-2

(R)-quinuclidin-3-amine

Cat. No. B171479
M. Wt: 126.2 g/mol
InChI Key: REUAXQZIRFXQML-ZETCQYMHSA-N
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Patent
US05084460

Procedure details

A solution of salicylic acid (3.46 g, 25 mmole) in anhydrous tetrahydrofuran (20 ml) under nitrogen is treated with 1,1'-carbonyldiimidazole (4.22 g, 26 mmole), stirred for one hour, then degassed with a stream of nitrogen. A solution of 3-aminoquinuclidine (from 30 mmole of dihydrochloride) in tetrahydrofuran (10 ml) is prepared, and the solution is added dropwise to the first solution. After 18 hours at room temperature, the reaction mixture is concentrated in vacuo and partitioned between methylene chloride (200 ml) and water (100 ml). The resultant organic layer is separated and the aqueous solution is extracted with methylene chloride (100 ml). The combined organic solutions are dried (Na2SO4), concentrated in vacuo, and passed through a short column of alumina (eluted first with 5% methanol/tetrahydrofuran, then with 25% methanol/tetrahydrofuran) to provide 3.20 g (52%) of product as a colorless foam.
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step Two
Quantity
4.22 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
52%

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[C:2]1C(=CC=C[CH:8]=1)O.[C:11]([N:18]1[CH:22]=[CH:21][N:20]=[CH:19]1)(N1C=CN=C1)=O>O1CCCC1>[NH2:20][CH:21]1[CH:2]2[CH2:8][CH2:11][N:18]([CH2:19][CH2:1]2)[CH2:22]1

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3.46 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Name
Quantity
4.22 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed with a stream of nitrogen
ADDITION
Type
ADDITION
Details
the solution is added dropwise to the first solution
WAIT
Type
WAIT
Details
After 18 hours at room temperature
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between methylene chloride (200 ml) and water (100 ml)
CUSTOM
Type
CUSTOM
Details
The resultant organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution is extracted with methylene chloride (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solutions are dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
eluted first with 5% methanol/tetrahydrofuran

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1CN2CCC1CC2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 30 mmol
YIELD: CALCULATEDPERCENTYIELD 120%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05084460

Procedure details

A solution of salicylic acid (3.46 g, 25 mmole) in anhydrous tetrahydrofuran (20 ml) under nitrogen is treated with 1,1'-carbonyldiimidazole (4.22 g, 26 mmole), stirred for one hour, then degassed with a stream of nitrogen. A solution of 3-aminoquinuclidine (from 30 mmole of dihydrochloride) in tetrahydrofuran (10 ml) is prepared, and the solution is added dropwise to the first solution. After 18 hours at room temperature, the reaction mixture is concentrated in vacuo and partitioned between methylene chloride (200 ml) and water (100 ml). The resultant organic layer is separated and the aqueous solution is extracted with methylene chloride (100 ml). The combined organic solutions are dried (Na2SO4), concentrated in vacuo, and passed through a short column of alumina (eluted first with 5% methanol/tetrahydrofuran, then with 25% methanol/tetrahydrofuran) to provide 3.20 g (52%) of product as a colorless foam.
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step Two
Quantity
4.22 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
52%

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[C:2]1C(=CC=C[CH:8]=1)O.[C:11]([N:18]1[CH:22]=[CH:21][N:20]=[CH:19]1)(N1C=CN=C1)=O>O1CCCC1>[NH2:20][CH:21]1[CH:2]2[CH2:8][CH2:11][N:18]([CH2:19][CH2:1]2)[CH2:22]1

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3.46 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Name
Quantity
4.22 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed with a stream of nitrogen
ADDITION
Type
ADDITION
Details
the solution is added dropwise to the first solution
WAIT
Type
WAIT
Details
After 18 hours at room temperature
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between methylene chloride (200 ml) and water (100 ml)
CUSTOM
Type
CUSTOM
Details
The resultant organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution is extracted with methylene chloride (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solutions are dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
eluted first with 5% methanol/tetrahydrofuran

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1CN2CCC1CC2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 30 mmol
YIELD: CALCULATEDPERCENTYIELD 120%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05084460

Procedure details

A solution of salicylic acid (3.46 g, 25 mmole) in anhydrous tetrahydrofuran (20 ml) under nitrogen is treated with 1,1'-carbonyldiimidazole (4.22 g, 26 mmole), stirred for one hour, then degassed with a stream of nitrogen. A solution of 3-aminoquinuclidine (from 30 mmole of dihydrochloride) in tetrahydrofuran (10 ml) is prepared, and the solution is added dropwise to the first solution. After 18 hours at room temperature, the reaction mixture is concentrated in vacuo and partitioned between methylene chloride (200 ml) and water (100 ml). The resultant organic layer is separated and the aqueous solution is extracted with methylene chloride (100 ml). The combined organic solutions are dried (Na2SO4), concentrated in vacuo, and passed through a short column of alumina (eluted first with 5% methanol/tetrahydrofuran, then with 25% methanol/tetrahydrofuran) to provide 3.20 g (52%) of product as a colorless foam.
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step Two
Quantity
4.22 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
52%

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[C:2]1C(=CC=C[CH:8]=1)O.[C:11]([N:18]1[CH:22]=[CH:21][N:20]=[CH:19]1)(N1C=CN=C1)=O>O1CCCC1>[NH2:20][CH:21]1[CH:2]2[CH2:8][CH2:11][N:18]([CH2:19][CH2:1]2)[CH2:22]1

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3.46 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Name
Quantity
4.22 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed with a stream of nitrogen
ADDITION
Type
ADDITION
Details
the solution is added dropwise to the first solution
WAIT
Type
WAIT
Details
After 18 hours at room temperature
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between methylene chloride (200 ml) and water (100 ml)
CUSTOM
Type
CUSTOM
Details
The resultant organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution is extracted with methylene chloride (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solutions are dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
eluted first with 5% methanol/tetrahydrofuran

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1CN2CCC1CC2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 30 mmol
YIELD: CALCULATEDPERCENTYIELD 120%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.